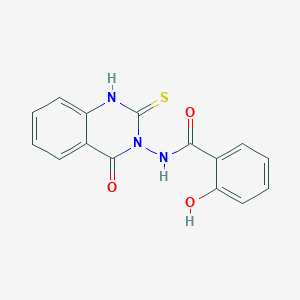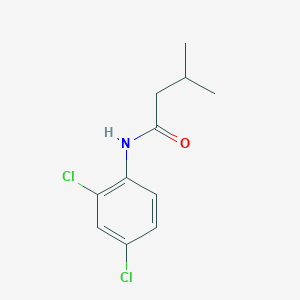
2,2,3,3-Tetrafluoropropyl 5-(4-acetylanilino)-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3-Tetrafluoropropyl 5-(4-acetylanilino)-5-oxopentanoate is a synthetic organic compound that features a tetrafluoropropyl group and an acetylanilino moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoropropyl 5-(4-acetylanilino)-5-oxopentanoate typically involves multiple steps:
Formation of the Tetrafluoropropyl Group: The tetrafluoropropyl group can be introduced through the reaction of a suitable precursor with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions.
Acetylanilino Group Introduction: The acetylanilino group can be synthesized by reacting aniline with acetic anhydride in the presence of a catalyst such as pyridine.
Esterification: The final step involves the esterification of the intermediate compounds to form the desired product. This can be achieved by reacting the tetrafluoropropyl intermediate with the acetylanilino intermediate in the presence of a suitable esterification agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3-Tetrafluoropropyl 5-(4-acetylanilino)-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
2,2,3,3-Tetrafluoropropyl 5-(4-acetylanilino)-5-oxopentanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 2,2,3,3-Tetrafluoropropyl 5-(4-acetylanilino)-5-oxopentanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways, such as those involved in inflammation or pain perception, through its binding to specific targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,3,3-Tetrafluoropropyl 5-(4-methylanilino)-5-oxopentanoate
- 2,2,3,3-Tetrafluoropropyl 5-(4-chloroanilino)-5-oxopentanoate
- 2,2,3,3-Tetrafluoropropyl 5-(4-bromoanilino)-5-oxopentanoate
Uniqueness
2,2,3,3-Tetrafluoropropyl 5-(4-acetylanilino)-5-oxopentanoate is unique due to the presence of the acetylanilino group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents on the anilino group, leading to variations in their reactivity and applications.
Propriétés
Formule moléculaire |
C16H17F4NO4 |
|---|---|
Poids moléculaire |
363.30 g/mol |
Nom IUPAC |
2,2,3,3-tetrafluoropropyl 5-(4-acetylanilino)-5-oxopentanoate |
InChI |
InChI=1S/C16H17F4NO4/c1-10(22)11-5-7-12(8-6-11)21-13(23)3-2-4-14(24)25-9-16(19,20)15(17)18/h5-8,15H,2-4,9H2,1H3,(H,21,23) |
Clé InChI |
ZHGRPZCURPEAPW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-({(Z)-[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B10900717.png)

![(2E)-3-(1-ethyl-1H-pyrazol-4-yl)-N-[2-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B10900727.png)
![1-[3-Amino-6-(4-bromophenyl)-4-phenylthieno[2,3-b]pyridin-2-yl]-2,2,2-trifluoroethanone](/img/structure/B10900735.png)
![N-(4-chlorophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10900737.png)
![[5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B10900741.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-5-methylfuran-2-carbohydrazide](/img/structure/B10900745.png)

![4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B10900769.png)

![N-{4-[(1Z)-1-(2-pentanoylhydrazinylidene)ethyl]phenyl}cyclopropanecarboxamide](/img/structure/B10900778.png)
![2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]hydrazinecarbothioamide](/img/structure/B10900783.png)
![N-[(1Z)-3-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-1-(2,5-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B10900785.png)
![N'-{(Z)-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene}-1,3-benzodioxole-5-carbohydrazide](/img/structure/B10900787.png)
